REACTION_SMILES
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[CH3:18][S:19]([Cl:20])(=[O:21])=[O:22].[OH2:29].[cH:23]1[cH:24][cH:25][n:26][cH:27][cH:28]1.[n:1]1[c:2](-[c:11]2[cH:12][c:13]([NH2:17])[cH:14][cH:15][cH:16]2)[cH:3][n:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[n:1]1[c:2](-[c:11]2[cH:12][c:13]([NH:17][S:19]([CH3:18])(=[O:21])=[O:22])[cH:14][cH:15][cH:16]2)[cH:3][n:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(-c2cnc3ccccc3n2)c1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)Nc1cccc(-c2cnc3ccccc3n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |